2,6-Ditosyl-2,6-diazaspiro[3.3]heptane

Medicinal Chemistry Organic Synthesis Building Blocks

Unprotected 2,6-diazaspiro[3.3]heptane is an unstable viscous liquid causing batch variability. 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane (CAS 13595-48-7) solves this as a stable, crystalline solid. • Crystalline ditosyl-protected scaffold eliminates handling and reproducibility issues • Symmetrical tosyl groups enable global deprotection followed by sequential N,N'-derivatization for maximum chemical diversity • Rigid [3.3]spirocyclic core serves as a validated piperazine bioisostere for medchem programs

Molecular Formula C19H22N2O4S2
Molecular Weight 406.515
CAS No. 13595-48-7
Cat. No. B597764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Ditosyl-2,6-diazaspiro[3.3]heptane
CAS13595-48-7
Molecular FormulaC19H22N2O4S2
Molecular Weight406.515
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C19H22N2O4S2/c1-15-3-7-17(8-4-15)26(22,23)20-11-19(12-20)13-21(14-19)27(24,25)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
InChIKeySSBYIOBPVGLYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Ditosyl-2,6-diazaspiro[3.3]heptane: A Key Spirocyclic Building Block


2,6-Ditosyl-2,6-diazaspiro[3.3]heptane (CAS 13595-48-7) is a fully protected, symmetrical spirocyclic diamine characterized by its rigid [3.3]heptane core and two tosyl (4-methylbenzenesulfonyl) protecting groups . With the molecular formula C19H22N2O4S2 and a molecular weight of 406.52 g/mol, it serves as a stable, well-defined precursor to the 2,6-diazaspiro[3.3]heptane scaffold, a recognized bioisostere for piperazine in drug discovery [1][2].

Risks of Generic Spiro-Block Substitution


Substituting 2,6-ditosyl-2,6-diazaspiro[3.3]heptane with an in-class analog like unprotected 2,6-diazaspiro[3.3]heptane or a mono-tosyl derivative introduces distinct risks. The unprotected diamine is a viscous liquid with poor stability, making it difficult to handle and procure reliably [1]. Mono-tosyl derivatives (e.g., CAS 1333960-25-0) possess a free secondary amine, leading to chemoselectivity challenges in subsequent reactions and limiting their use as a symmetrical core scaffold . These differences create significant batch-to-batch variability and reaction reproducibility issues, directly impacting the scalability and success of multi-step medicinal chemistry programs.

Evidence Guide: 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane vs Analogs


No Direct Comparative Performance Data

A comprehensive search of available primary literature, patents, and authoritative databases reveals a lack of published, head-to-head quantitative comparisons (e.g., reaction yields, deprotection rates, or biological IC50 values) between 2,6-ditosyl-2,6-diazaspiro[3.3]heptane and any single, named chemical analog under identical experimental conditions. Per the strict evidence admission rules for this guide, such direct data is a prerequisite for a 'Direct head-to-head comparison' or 'Cross-study comparable' claim. Without it, no robust quantitative differentiation can be established at this time . This finding itself is a critical data point for procurement decisions, indicating that the selection must currently be based on structural rationale and material properties rather than proven performance superiority.

Medicinal Chemistry Organic Synthesis Building Blocks

Application Scenarios: 2,6-Ditosyl-2,6-diazaspiro[3.3]heptane


Divergent Synthesis of Piperazine Bioisosteres

The most compelling scenario for its procurement is as a starting point for the divergent synthesis of unsymmetrical, N,N'-disubstituted diazaspiro[3.3]heptanes. The two tosyl groups are chemically equivalent, allowing for a global deprotection to yield the free diamine, which can then be sequentially functionalized with two different groups. This strategy is impossible with the unprotected diamine (which is unstable and difficult to handle) or a mono-tosyl derivative (which is already biased for selective reaction at only one nitrogen), making the ditosyl compound the optimal precursor for generating chemical diversity around the piperazine bioisostere core [1][2].

Late-Stage Functionalization via Sequential Deprotection

A scenario exists for using 2,6-ditosyl-2,6-diazaspiro[3.3]heptane in a late-stage functionalization sequence where controlled, stepwise deprotection is required. The first tosyl group can be selectively removed under milder conditions, allowing for a first functionalization step, followed by removal of the second tosyl group under more forcing conditions for a second, different derivatization. This orthogonal deprotection strategy, while not yet supported by published quantitative data for this specific compound, is a standard approach for symmetrical, doubly protected diamines and provides a strong rationale for its procurement over the unprotected or mono-protected forms.

Solid-Phase Synthesis Linker

The compound's rigid, symmetrical structure and high stability make it a candidate for a solid-phase synthesis linker. In this scenario, the spirocyclic core imparts rigidity to the linker, which can be crucial for maintaining the spatial orientation of attached substrates. The two tosyl groups can serve as orthogonal attachment points: one to anchor the linker to a resin, and the other to subsequently attach the target molecule. This application leverages the compound's unique combination of stability, rigidity, and dual symmetry, which is not offered by its unprotected or mono-protected analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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